4-Methoxy-1,3-benzothiazole

Description

Properties

IUPAC Name |

4-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-10-6-3-2-4-7-8(6)9-5-11-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPAPBLJJLIQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505027 | |

| Record name | 4-Methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3048-46-2 | |

| Record name | 4-Methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methoxy-1,3-benzothiazole chemical properties and structure

An In-Depth Technical Guide to 4-Methoxy-1,3-benzothiazole

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its core chemical and physical properties, detailed spectroscopic profile, synthesis methodologies, and known applications. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the handling and utilization of this versatile molecule. Key data is presented in structured tables, and chemical diagrams are provided for enhanced clarity.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a prominent scaffold in pharmaceutical and materials science.[1][2] This heterocyclic structure is found in a wide array of biologically active compounds, demonstrating anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3] The versatility of the benzothiazole core allows for extensive functionalization, enabling chemists to modulate its physicochemical and pharmacological properties.

The introduction of a methoxy (-OCH3) group at the 4-position of the benzothiazole ring, yielding 4-Methoxy-1,3-benzothiazole, significantly influences its electronic and steric characteristics. The electron-donating nature of the methoxy group can alter the reactivity of the aromatic system and its potential interactions with biological targets.[4] This guide will specifically explore the unique attributes conferred by this substitution.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are fundamental to its application in a research setting. 4-Methoxy-1,3-benzothiazole is characterized by the following identifiers and properties.

| Property | Value | Source(s) |

| IUPAC Name | 4-Methoxy-1,3-benzothiazole | [4] |

| Synonyms | 4-Methoxybenzothiazole | [4] |

| CAS Number | 3048-46-2 | [5] |

| Molecular Formula | C₈H₇NOS | [4][5] |

| Molecular Weight | 165.21 g/mol | [5] |

| Appearance | Solid or crystalline substance | [4] |

| Boiling Point | 274.42 °C | [5] |

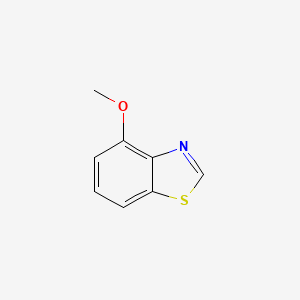

Molecular Structure

The structure of 4-Methoxy-1,3-benzothiazole is defined by the fusion of a benzene and a thiazole ring, with a methoxy group attached to carbon-4 of the benzene ring.

Caption: 2D Structure of 4-Methoxy-1,3-benzothiazole.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The three protons on the benzene ring will appear as multiplets or doublets in the aromatic region (typically δ 6.8-8.0 ppm). The methoxy group protons will present as a sharp singlet, further downfield, likely around δ 3.8-4.0 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will display eight unique signals. The carbon of the methoxy group is expected around δ 55-60 ppm.[6] The aromatic and heterocyclic carbons will resonate in the δ 110-160 ppm range. The carbon atom attached to the methoxy group (C4) and the carbons of the thiazole ring (C2) will have characteristic shifts influenced by the adjacent heteroatoms.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected vibrational bands include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹

-

C=N stretching (thiazole ring): ~1600-1650 cm⁻¹

-

C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

-

C-O stretching (methoxy ether): ~1000-1300 cm⁻¹ (likely a strong, characteristic band)

Mass Spectrometry (MS)

In a mass spectrum using electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight, 165.21.[5] Common fragmentation patterns for such structures may involve the loss of a methyl group (-CH₃) from the methoxy moiety or cleavage of the thiazole ring.

Synthesis and Reactivity

General Synthesis Workflow

The synthesis of 2-substituted benzothiazoles, including alkoxy derivatives, is well-established in organic chemistry. A prevalent and robust method involves the condensation reaction between a 2-aminothiophenol derivative and a suitable carbonyl compound (like an aldehyde or carboxylic acid).[1][9]

For 4-Methoxy-1,3-benzothiazole, a common synthetic pathway would start from 2-amino-3-methoxybenzenethiol.

Caption: General synthesis workflow for 4-Methoxy-1,3-benzothiazole.

Exemplary Laboratory Protocol

This protocol describes a generalized procedure for the synthesis of benzothiazoles via condensation, which can be adapted for 4-Methoxy-1,3-benzothiazole.

Objective: To synthesize 4-Methoxy-1,3-benzothiazole from 2-amino-3-methoxybenzenethiol.

Materials:

-

2-amino-3-methoxybenzenethiol

-

Formic acid (or triethyl orthoformate)

-

An appropriate solvent (e.g., toluene, ethanol)

-

Acid catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methoxybenzenethiol (1 equivalent) in the chosen solvent.

-

Reagent Addition: Add formic acid (1.1 equivalents) to the solution. Causality Note: Formic acid serves as the source for C2 of the thiazole ring. An excess ensures the reaction goes to completion.

-

Reaction Execution: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Expertise Note: The reflux facilitates the initial condensation to form a thioformanilide intermediate, followed by acid-catalyzed cyclization and dehydration to form the benzothiazole ring.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize any excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-Methoxy-1,3-benzothiazole.

Applications in Research and Drug Development

The benzothiazole scaffold is a cornerstone in medicinal chemistry.[10][11] Derivatives have shown a remarkable range of biological activities, making them privileged structures in drug discovery.[3]

-

Anticancer Research: Many benzothiazole derivatives have been investigated for their potent anticancer properties.[5][12] They can act through various mechanisms, including the inhibition of key enzymes like kinases or by interacting with DNA. The methoxy substituent on 4-Methoxy-1,3-benzothiazole can influence its binding affinity and selectivity for specific biological targets.

-

Neurodegenerative Diseases: Compounds containing the benzothiazole core, such as Riluzole (used for ALS), highlight the potential of this scaffold in neurology.[12] Derivatives are also being explored as imaging agents for amyloid plaques in Alzheimer's disease.[12]

-

Antimicrobial Agents: The benzothiazole nucleus is present in various compounds with antibacterial and antifungal activity.[1]

-

Materials Science: Beyond medicine, benzothiazoles are used as vulcanization accelerators in the rubber industry and are components of fluorescent dyes and other functional materials.[2] 4-Methoxy-1,3-benzothiazole, as a chromophore, has potential applications in the development of novel dyes and sensors.[5]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-Methoxy-1,3-benzothiazole.

-

Hazard Statements: It is classified with hazard codes H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][13]

-

Precautionary Measures: Always handle this compound in a well-ventilated area or a fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Avoid breathing dust, fumes, or vapors.[13]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]

Conclusion

4-Methoxy-1,3-benzothiazole is a valuable heterocyclic compound with a well-defined structure and predictable chemical properties. Its synthesis is achievable through established organic chemistry methods, and its structural motif is of high interest in the field of drug discovery and materials science. This guide has provided a detailed technical overview to support researchers in their understanding and utilization of this important molecule. Further investigation into its specific biological activities and material properties is warranted and promises to yield exciting new applications.

References

-

ChemSynthesis. (n.d.). 4-methoxy-7-methyl-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]

-

Rahmani, R., et al. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).... South African Journal of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

-

ACG Publications. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs.... Retrieved from [Link]

-

ACS Publications. (2008). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues.... Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

-

National Institutes of Health. (2022). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2.... Retrieved from [Link]

-

Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives.... Retrieved from [Link]

-

DiVA portal. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Retrieved from [Link]

-

ResearchGate. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery. Retrieved from [Link]

-

Semantic Scholar. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Retrieved from [Link]

Sources

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazole - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. CAS 3048-46-2: 4-methoxy-1,3-benzothiazole | CymitQuimica [cymitquimica.com]

- 5. 4-Methoxy-1,3-benzothiazole | 3048-46-2 | DAA04846 [biosynth.com]

- 6. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 7. mdpi.com [mdpi.com]

- 8. diva-portal.org [diva-portal.org]

- 9. Benzothiazole synthesis [organic-chemistry.org]

- 10. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Methoxy-1,3-benzothiazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] This bicyclic heterocyclic system, consisting of a benzene ring fused to a thiazole ring, serves as a privileged structure in the design of novel therapeutic agents.[2] Among the various substituted benzothiazoles, 4-Methoxy-1,3-benzothiazole emerges as a compound of significant interest due to its potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of 4-Methoxy-1,3-benzothiazole, detailing its chemical identity, synthesis, spectroscopic characterization, and its relevance in the field of drug development.

Core Compound Identification

A precise understanding of the fundamental properties of 4-Methoxy-1,3-benzothiazole is critical for its application in research and development. The key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3048-46-2 | N/A |

| Molecular Formula | C₈H₇NOS | N/A |

| Molecular Weight | 165.21 g/mol | N/A |

| Boiling Point | 274.42 °C | N/A |

| Chemical Structure |  | N/A |

Synthesis and Mechanistic Insights

The reaction mechanism initiates with the nucleophilic attack of the more nucleophilic amino group of the 2-amino-3-methoxythiophenol onto the carbonyl carbon of the electrophile. This is followed by an intramolecular cyclization, where the thiol group attacks the newly formed imine or a related intermediate. Subsequent dehydration leads to the formation of the aromatic benzothiazole ring. The choice of reaction conditions, including solvent and catalyst, is crucial for optimizing the yield and purity of the final product.

Caption: Generalized synthetic pathway for 4-Methoxy-1,3-benzothiazole.

Spectroscopic Characterization

The structural elucidation of 4-Methoxy-1,3-benzothiazole relies on a combination of spectroscopic techniques. While a complete set of experimental spectra for this specific isomer is not available in the provided search results, the expected spectral features can be predicted based on the analysis of closely related benzothiazole derivatives.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the methoxy and thiazole ring substituents. A singlet corresponding to the methoxy group protons would be anticipated in the upfield region (typically around 3.8-4.0 ppm). The single proton on the thiazole ring would likely appear as a singlet in the downfield aromatic region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms. The carbon of the methoxy group will resonate at a characteristic upfield chemical shift (around 55-60 ppm). The aromatic carbons will appear in the typical downfield region (110-160 ppm), with the carbon atoms directly attached to the heteroatoms (N, S, and O) showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methoxy-1,3-benzothiazole would exhibit characteristic absorption bands. These would include C-H stretching vibrations from the aromatic ring and the methoxy group, C=N stretching of the thiazole ring (around 1600-1625 cm⁻¹), and C-O stretching of the methoxy group.[3] The C-S stretching vibration is typically weaker and appears at a lower frequency.

Mass Spectrometry (MS)

Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methoxy group or fragments from the thiazole ring, providing further structural information.[3]

Applications in Drug Discovery and Development

The benzothiazole scaffold is a recurring motif in a multitude of compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] The introduction of a methoxy group at the 4-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.

As a Scaffold for Anticancer Agents

Numerous studies have highlighted the potential of benzothiazole derivatives as potent anticancer agents.[5] These compounds can exert their effects through various mechanisms, including the inhibition of crucial enzymes like kinases and topoisomerases, disruption of microtubule dynamics, and induction of apoptosis. Structure-activity relationship (SAR) studies on substituted methoxybenzoyl-aryl-thiazoles have demonstrated that the position and number of methoxy groups can dramatically impact cytotoxicity against cancer cell lines.[3][6] While specific studies on 4-Methoxy-1,3-benzothiazole are limited in the provided results, its structural similarity to other biologically active methoxy-substituted benzothiazoles suggests its potential as a valuable scaffold for the design of novel anticancer drugs.

Caption: Potential anticancer mechanisms of action for benzothiazole scaffolds.

Enzyme Inhibition

The benzothiazole nucleus is a key component of inhibitors for a range of enzymes. For instance, certain benzothiazole derivatives have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).[7][8] The methoxy substituent can play a crucial role in the binding of these inhibitors to the active site of the enzyme, influencing both potency and selectivity.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Benzothiazoles

While a specific protocol for 4-Methoxy-1,3-benzothiazole is not provided, the following general procedure for the synthesis of 2-substituted benzothiazoles via condensation of a 2-aminothiophenol with an aldehyde can be adapted. This protocol serves as a foundational method that would require optimization for the specific substrates.

Objective: To synthesize a 2-substituted benzothiazole derivative.

Materials:

-

2-Aminothiophenol derivative (1.0 eq)

-

Aldehyde (1.0 - 1.2 eq)

-

Oxidizing agent (e.g., air, H₂O₂, DDQ)

-

Solvent (e.g., Ethanol, DMF, Toluene)

-

Catalyst (optional, e.g., acid or base)

Procedure:

-

Dissolve the 2-aminothiophenol derivative in the chosen solvent in a round-bottom flask.

-

Add the aldehyde to the solution.

-

If required, add a catalytic amount of acid or base.

-

Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if an oxidizing agent other than air is used, add it to the reaction mixture and continue stirring.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted benzothiazole.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (NMR, IR, MS) and by determining its melting point.

Conclusion

4-Methoxy-1,3-benzothiazole represents a valuable building block for the development of novel compounds with potential therapeutic applications. Its synthesis is achievable through established methodologies for benzothiazole formation, and its structure can be unequivocally confirmed by modern spectroscopic techniques. The broader class of methoxy-substituted benzothiazoles has demonstrated significant promise in drug discovery, particularly in the realm of oncology. Further investigation into the specific biological profile of 4-Methoxy-1,3-benzothiazole and its derivatives is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this intriguing molecule.

References

-

Chen, J., et al. (2011). Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents. Journal of Medicinal Chemistry, 54(13), 4678-93. [Link]

-

Arslan, H., & Algul, O. (2007). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Molecules, 12(8), 1731-1744. [Link]

-

Kumbhare, R., et al. (2018). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Materials. [Link]

-

Bradshaw, T. D., et al. (2008). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). aws.penn-prod.penn-learning.com. [Link]

-

Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. [Link]

-

Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

-

Gecibesler, I. H., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]

-

Gecibesler, I. H., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. [Link]

-

Royal Society of Chemistry. (2012). 4. RSC Advances. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032930). [Link]

-

Kamal, A., et al. (2018). Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]

-

Mortimer, C. G., et al. (2008). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). ACS Publications. [Link]

-

Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. [Link]

-

Ignited Minds Journals. (2025). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. ResearchGate. [Link]

-

Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). 2 - BJOC - Search Results. [Link]

-

Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]

-

New horizons in benzothiazole scaffold for cancer therapy: Advances in bioactivity, functionality, and chemistry. SRUC, Scotland's Rural College. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed Central. [Link]

-

ResearchGate. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. [Link]

-

National Institutes of Health. (n.d.). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. [Link]

-

Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]

-

Beilstein Journals. (n.d.). BJOC - Search Results. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

-

ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole.. [Link]

-

Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 4-Methoxy-1,3-benzothiazole: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic signature of 4-Methoxy-1,3-benzothiazole, a molecule of significant interest to researchers in medicinal chemistry and materials science. Due to the limited availability of complete, publicly accessible experimental spectra for this specific compound, this document leverages a multi-faceted approach. We will present and interpret detailed spectroscopic data from a closely related analogue, 4-Methoxy-2-aminobenzothiazole, and supplement this with predicted data and foundational spectroscopic principles to construct a robust analytical framework for the target molecule.

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug development and materials science, the precise structural elucidation of a molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of a compound, revealing its atomic connectivity, functional groups, and overall molecular architecture. For a molecule like 4-Methoxy-1,3-benzothiazole, understanding its spectroscopic properties is the first step towards correlating its structure with its biological activity or material properties.

This guide is structured to provide not just the data, but also the scientific rationale behind the interpretation, empowering researchers to apply these principles in their own analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

Caption: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum reveals the number of different types of protons in a molecule, their relative numbers, and their electronic environment.

Predicted ¹H NMR Data for 4-Methoxy-1,3-benzothiazole (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | s | 1H | H2 |

| ~7.80 | d | 1H | H7 |

| ~7.40 | t | 1H | H6 |

| ~7.00 | d | 1H | H5 |

| ~4.00 | s | 3H | -OCH₃ |

Interpretation:

-

The aromatic region is expected to show three distinct signals corresponding to the protons on the benzene ring. The downfield shift of the proton at the 2-position (H2) is characteristic of its position on the electron-deficient thiazole ring.

-

The protons on the benzene ring (H5, H6, and H7) will exhibit splitting patterns (doublets and a triplet) due to coupling with their neighbors.

-

The methoxy group protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule.

¹³C NMR Data for 4-Methoxy-2-aminobenzothiazole (in CDCl₃)[1][2]

This data for a closely related compound provides a strong basis for predicting the spectrum of 4-Methoxy-1,3-benzothiazole.

| Chemical Shift (δ, ppm) | Assignment (for 4-Methoxy-2-aminobenzothiazole) | Predicted Assignment (for 4-Methoxy-1,3-benzothiazole) |

| 167.9 | C2 (C-NH₂) | ~155 (C2) |

| 152.1 | C4 (C-O) | ~150 (C4) |

| 141.0 | C7a | ~140 (C7a) |

| 125.1 | C5 | ~125 (C5) |

| 115.5 | C6 | ~115 (C6) |

| 108.9 | C7 | ~110 (C7) |

| 108.3 | C3a | ~120 (C3a) |

| 55.7 | -OCH₃ | ~56 (-OCH₃) |

Interpretation:

-

The carbon of the methoxy group is expected to appear around 56 ppm.

-

The aromatic carbons will resonate in the range of 110-150 ppm. The carbon attached to the oxygen (C4) will be significantly downfield due to the deshielding effect of the electronegative oxygen atom.

-

The C2 carbon in 4-Methoxy-1,3-benzothiazole is predicted to be significantly more downfield compared to the other aromatic carbons due to its position within the thiazole ring.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum

Caption: A streamlined workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Interpreting the IR Spectrum of 4-Methoxy-1,3-benzothiazole

Based on the functional groups present and data from similar compounds, the following characteristic absorption bands are expected.[3][4]

Predicted IR Absorption Bands for 4-Methoxy-1,3-benzothiazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1600 | Medium | C=N stretch (thiazole ring) |

| 1580-1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) |

Interpretation:

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the benzene ring and the methoxy group.

-

A key indicator of the benzothiazole core is the C=N stretching vibration.

-

The strong absorption bands corresponding to the C-O-C stretching of the aryl ether are characteristic of the methoxy group attached to the benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Obtaining a Mass Spectrum

Sources

A Technical Guide to the Biological Activity of 4-Methoxy-1,3-benzothiazole Derivatives

This guide provides an in-depth exploration of the diverse biological activities of 4-methoxy-1,3-benzothiazole derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We will delve into their synthesis, mechanisms of action, and structure-activity relationships, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Privileged Scaffold of Benzothiazole

Benzothiazole, a bicyclic heterocyclic compound, is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1][2][3] Its rigid structure and ability to participate in various non-covalent interactions allow for high-affinity binding to a multitude of biological targets.[4][5] The incorporation of a methoxy group at the 4-position of the benzothiazole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This guide will specifically focus on the impact of this substitution on the therapeutic potential of benzothiazole derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of 4-methoxy-1,3-benzothiazole have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2][6] The anticancer effects are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and apoptosis.[7]

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

Several studies have indicated that 4-methoxy-substituted benzothiazoles can induce apoptosis in cancer cells. For instance, certain derivatives have been shown to activate caspase-dependent apoptotic pathways in cervical cancer cells and enhance the tumor-suppressing effects of the p53 protein.[7] Furthermore, these compounds can arrest the cell cycle at different phases, preventing the proliferation of malignant cells.[7] One of the key mechanisms implicated is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation during cell division.[8]

A proposed mechanism for the anticancer activity of certain 4-methoxy-1,3-benzothiazole derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Caption: Anticancer Mechanism of Action.

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is significantly influenced by the nature and position of substituents on the benzothiazole core and any appended aromatic rings.[1][6][8] For instance, the presence of a 3,4,5-trimethoxyphenyl group linked to the thiazole ring has been shown to be crucial for potent antiproliferative activity against melanoma and prostate cancer cells.[8] Modifications on other parts of the molecule, such as the introduction of electron-withdrawing or electron-donating groups, can fine-tune the activity, although a clear electronic effect is not always observed.[8]

| Derivative Modification | Target Cancer Cell Lines | IC50 (nM) | Reference |

| 4-Fluoro substitution on "A" ring | Melanoma, Prostate | 6-43 | [8] |

| 4-Methyl substitution on "A" ring | Melanoma, Prostate | 5-21 | [8] |

| 3,5-Dimethoxyphenyl on "C" ring | Various | 170-424 | [8] |

| 3,4,5-Trimethoxyphenyl on "C" ring | Various | 21-71 | [8] |

| Table 1: Antiproliferative activity of selected 4-substituted methoxybenzoyl-aryl-thiazoles. |

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the in vitro anticancer activity of 4-methoxy-1,3-benzothiazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24 to 72 hours.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: MTT Assay Workflow.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The benzothiazole scaffold is a key component in many compounds exhibiting significant antimicrobial properties.[4][9] The introduction of a 4-methoxy group can enhance the antibacterial and antifungal activity of these derivatives.

Mechanism of Action: Targeting Essential Bacterial Enzymes

One of the proposed mechanisms for the antimicrobial action of some benzothiazole derivatives is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria.[4] By competing with the natural substrate, 4-aminobenzoic acid (PABA), these compounds can disrupt folic acid synthesis, leading to bacterial growth inhibition.[4] Docking studies have suggested that these molecules can form stable interactions within the active site of the DHPS enzyme.[4]

Caption: Inhibition of Bacterial DHPS.

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of 4-methoxy-1,3-benzothiazole derivatives is highly dependent on their structural features. For example, the presence of a thiazolidinone ring attached to the benzothiazole nucleus has been shown to be beneficial for antibacterial activity.[9][10] Furthermore, the nature of substituents on appended phenyl rings can significantly modulate the activity, with nitro and methoxy groups at the 4-position of a phenyl ring demonstrating improved antibacterial action.[11]

| Derivative | Target Bacteria | MIC (mg/mL) | Reference |

| 6-Chloro-benzothiazolylthiazolidin-4-one | S. aureus, MRSA, E. coli | 0.12-0.75 | [9][10] |

| 4-Methoxy-benzothiazolylthiazolidin-4-one | P. aeruginosa | 0.10 | [9] |

| Table 2: Minimum Inhibitory Concentration (MIC) of selected benzothiazolylthiazolidin-4-ones. |

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for assessing the antimicrobial activity of a compound. The broth microdilution method is a standard technique for its determination.

Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then make serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and benzothiazole derivatives have emerged as promising anti-inflammatory agents.[5][7] The 4-methoxy substitution can contribute to this activity by influencing the molecule's interaction with inflammatory targets.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of some benzothiazole derivatives are associated with their ability to suppress the expression of pro-inflammatory enzymes and cytokines.[7] This can occur through the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response. By inhibiting NF-κB activation, these compounds can reduce the production of inflammatory mediators like COX-2 and iNOS.[7]

Structure-Activity Relationship (SAR)

The anti-inflammatory potential of 4-methoxy-1,3-benzothiazole derivatives can be enhanced by the introduction of specific functional groups. For instance, the incorporation of sulfonamide moieties has been shown to yield compounds with potent anti-inflammatory activity.[12]

| Derivative | In-vitro Anti-inflammatory Activity (% Inhibition) | Reference |

| Sulfonamide derivative (4a) | Potent | [12] |

| Amide derivative (3a) | Good | [12] |

| Urea derivative (3c) | Good | [12] |

| Thiourea derivative (3d) | Good | [12] |

| Table 3: In-vitro anti-inflammatory activity of selected 2,6-disubstituted benzothiazoles. |

Experimental Protocol: In Vitro Anti-denaturation Assay

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be assessed as a measure of its in vitro anti-inflammatory activity.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the test compound, bovine serum albumin (BSA), and phosphate-buffered saline (PBS).

-

Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 57°C for 3 minutes.

-

Cooling: Cool the mixture under running water.

-

Turbidity Measurement: Measure the turbidity of the mixture by reading the absorbance at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.

Conclusion and Future Perspectives

4-Methoxy-1,3-benzothiazole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for further development as therapeutic agents. Future research should focus on optimizing the lead compounds through rational drug design, elucidating their precise mechanisms of action, and evaluating their in vivo efficacy and safety profiles. The continued exploration of this privileged scaffold holds great promise for the discovery of novel and effective treatments for a range of human diseases.

References

-

Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(15), 4993. [Link]

-

Wang, L., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 53(10), 4147–4157. [Link]

-

Stavrou, I., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Antibiotics, 10(7), 819. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(33), 23167-23200. [Link]

-

Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 263-283. [Link]

-

Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 263-283. [Link]

-

El-Sayed, M. A. A., et al. (2019). Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. Mini-Reviews in Organic Chemistry, 16(5), 454-465. [Link]

-

Uremis, N., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Pharmaceuticals, 16(8), 1145. [Link]

-

Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 263-283. [Link]

-

Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 263-283. [Link]

-

Verma, A. K., et al. (2014). Synthesis, Characterization and evaluation of Anti-inflammatory and Analgesic activity of Benzothiazole derivatives. Indian Journal of Pharmaceutical and Biological Research, 2(3), 84-89. [Link]

-

Paoletti, N., & Supuran, C. T. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie. [Link]

-

Yurttas, L., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24155-24167. [Link]

-

Stavrou, I., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Antibiotics, 10(7), 819. [Link]

-

Gnanavel, S., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431. [Link]

-

Paoletti, N., & Supuran, C. T. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie. [Link]

-

Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1285, 135479. [Link]

-

Havrylyuk, D., et al. (2010). Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(11), 5012-5021. [Link]

-

Carradori, S., et al. (2016). 1,3-Benzothiazoles as Antimicrobial Agents. Current Topics in Medicinal Chemistry, 16(23), 2573-2586. [Link]

-

Dernovšek, J., et al. (2021). Structure–Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Pharmaceuticals, 14(8), 803. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

Unlocking the Therapeutic Potential of 4-Methoxy-1,3-benzothiazole: A Technical Guide to Target Identification and Validation

Abstract

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of pharmacological activities.[1][2][3][4] This technical guide focuses on a specific, promising derivative: 4-Methoxy-1,3-benzothiazole. We will delve into its potential therapeutic targets, drawing upon the extensive research conducted on analogous structures. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap for identifying and validating the therapeutic utility of this compound. We will explore key oncological and inflammatory pathways, propose robust experimental protocols for target validation, and present a framework for advancing 4-Methoxy-1,3-benzothiazole through the preclinical drug discovery pipeline.

Introduction: The Benzothiazole Core and the Significance of the 4-Methoxy Moiety

Benzothiazole derivatives are a class of heterocyclic compounds renowned for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4] The planar, bicyclic structure of the benzothiazole ring system allows for versatile interactions with a wide array of biological targets.[1] The introduction of a methoxy (-OCH3) group at the 4-position of the benzothiazole ring is of particular interest. The methoxy group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties by altering its polarity, metabolic stability, and ability to form hydrogen bonds.[5] Specifically, methoxy substitutions have been associated with enhanced antibacterial and anticancer activities in related compounds.[5][6] This guide will therefore explore the most probable therapeutic targets for 4-Methoxy-1,3-benzothiazole based on the established pharmacology of its structural congeners.

Potential Therapeutic Targets in Oncology

The anticancer potential of benzothiazole derivatives is a major focus of contemporary research.[2][3][4][7] These compounds have been shown to impact various cancer cell lines through a multitude of mechanisms.[2][4] Based on extensive literature, we can hypothesize that 4-Methoxy-1,3-benzothiazole may exert its anticancer effects through the modulation of several key targets.

Kinase Inhibition: Targeting Aberrant Signaling Cascades

Many benzothiazole derivatives have demonstrated potent inhibitory activity against various protein kinases that are often dysregulated in cancer.[1]

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are critical drivers of tumor growth, proliferation, and angiogenesis. Benzothiazole-triazole hybrids have shown significant EGFR kinase inhibition.[1]

-

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a central signaling node for cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.[1][8]

Disruption of Microtubule Dynamics

Tubulin polymerization is a well-established target for anticancer drugs. Some benzothiazole derivatives, particularly those incorporating a trimethoxyphenyl scaffold, have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.[9][10] The presence of a methoxy group on the benzothiazole ring could contribute to favorable interactions within this binding pocket.

Modulation of the Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that has been implicated in the mechanism of action of some potent antitumor 2-arylbenzothiazoles.[11] Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which can metabolize the benzothiazole into active cytotoxic agents within the tumor microenvironment.[11]

Inhibition of Carbonic Anhydrases (CAs)

Tumor-associated carbonic anhydrases, particularly CA IX and CA XII, are involved in maintaining the acidic tumor microenvironment, which promotes tumor growth and metastasis. The benzothiazole scaffold has been identified as a crucial element in the inhibition of these metalloenzymes, making them promising targets for the development of agents against hypoxic tumors.[2][3][4]

NRH:Quinone Oxidoreductase 2 (NQO2) Inhibition

NQO2 is an enzyme implicated in oxidative stress and has been identified as a potential target in cancer and inflammation. Benzothiazole derivatives have been designed as potent inhibitors of NQO2, with some analogues exhibiting IC50 values in the nanomolar range.[12]

Potential Therapeutic Targets in Inflammation and Neurodegeneration

Beyond oncology, the benzothiazole scaffold has shown promise in treating inflammatory and neurodegenerative disorders.

Cyclooxygenase (COX) Inhibition

COX-1 and COX-2 are key enzymes in the inflammatory cascade. Certain thiadiazole-benzothiazole hybrids have demonstrated selective inhibition of COX-1, suggesting a potential application in conditions where targeted COX-1 inhibition is desired.[1]

Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B are important targets in the treatment of neurodegenerative and psychiatric disorders. Benzothiazole derivatives have been evaluated for their ability to inhibit these enzymes.[1][13]

Dual Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) Inhibition

A multi-target approach to pain management involves the dual inhibition of FAAH and sEH. Benzothiazole-phenyl analogues have been developed as potent dual inhibitors of these enzymes, offering a potential therapeutic strategy for alleviating pain.[14]

Experimental Validation of Therapeutic Targets

A systematic and rigorous approach is essential to validate the predicted therapeutic targets of 4-Methoxy-1,3-benzothiazole. The following section outlines key experimental protocols.

Initial Cytotoxicity and Anti-proliferative Screening

The initial step involves assessing the compound's effect on cancer cell proliferation across a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, prostate).

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 4-Methoxy-1,3-benzothiazole (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Target-Based Enzymatic Assays

Once cytotoxic activity is established, the next step is to investigate the direct interaction of 4-Methoxy-1,3-benzothiazole with its putative enzyme targets.

Table 1: Target-Based Enzymatic Assay Panel

| Target Enzyme | Assay Principle | Detection Method |

| EGFR/VEGFR Kinase | Measures the transfer of phosphate from ATP to a peptide substrate. | Luminescence (e.g., Kinase-Glo®) or Fluorescence (e.g., Z'-LYTE®) |

| PI3K Kinase | Quantifies the production of PIP3. | ELISA or TR-FRET |

| Carbonic Anhydrase | Monitors the esterase activity of the enzyme using a colorimetric substrate. | Colorimetric (Absorbance at 400 nm) |

| COX-1/COX-2 | Measures the peroxidase activity of the enzyme. | Colorimetric or Fluorometric |

| MAO-A/MAO-B | Detects the production of H2O2 or ammonia. | Fluorometric or Chemiluminescence |

| NQO2 | Measures the reduction of a quinone substrate. | Colorimetric (Absorbance change) |

| FAAH/sEH | Utilizes specific fluorescent substrates that are cleaved by the enzymes. | Fluorometric |

Cellular Mechanism of Action Studies

To confirm the in-cell activity of 4-Methoxy-1,3-benzothiazole, a series of cell-based assays should be performed.

Workflow for Cellular Mechanism of Action Studies

Caption: Workflow for elucidating the cellular mechanism of action.

In Vivo Efficacy Studies

Promising in vitro results should be followed by in vivo studies using appropriate animal models.

Experimental Workflow for In Vivo Studies

Caption: High-level workflow for in vivo validation.

Structure-Activity Relationship (SAR) and Lead Optimization

The 4-methoxy-1,3-benzothiazole core provides a versatile scaffold for chemical modification to improve potency, selectivity, and pharmacokinetic properties.[15]

Key Areas for SAR Exploration

Caption: Potential sites for chemical modification for SAR studies.

Conclusion and Future Directions

4-Methoxy-1,3-benzothiazole represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The extensive body of research on the broader benzothiazole class provides a solid foundation for identifying and validating its therapeutic targets. A systematic approach, combining in silico modeling, in vitro screening, cellular mechanism of action studies, and in vivo efficacy models, will be crucial in unlocking the full therapeutic potential of this compound and its future derivatives. The continued exploration of the benzothiazole scaffold is a testament to its enduring importance in medicinal chemistry and drug discovery.

References

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

-

Benzothiazole derivatives as anticancer agents. [Link]

-

Benzothiazole derivatives as anticancer agents. [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

-

(PDF) Benzothiazole derivatives as anticancer agents. [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

-

Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. [Link]

-

Synthesis and various biological activities of benzothiazole derivative: A review. [Link]

-

Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. [Link]

-

Benzothiazole derivatives as anticancer agents. [Link]

-

Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

-

Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors. [Link]

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. [Link]

-

Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). [Link]

-

Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. [Link]

-

Benzothiazole - Wikipedia. [Link]

-

Benzothiazole: Different method of synthesis and diverse biological activities | Request PDF. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmacyjournal.in [pharmacyjournal.in]

- 6. asianpubs.org [asianpubs.org]

- 7. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzothiazole - Wikipedia [en.wikipedia.org]

- 14. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Methoxy-1-3-benzothiazole: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-1,3-benzothiazole, a heterocyclic compound of growing interest in medicinal chemistry and materials science. This document delves into the historical context of its discovery, details established and potential synthetic routes with mechanistic insights, and explores its physicochemical properties and spectroscopic characterization. Furthermore, this guide summarizes the current understanding of its biological activities, particularly its potential as an anticancer and antimicrobial agent, providing a foundation for future research and development endeavors.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a thiazole ring. This structural motif is present in a wide array of natural and synthetic molecules, bestowing upon them a diverse range of biological activities.[1] The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms allow for a variety of intermolecular interactions, making benzothiazole derivatives privileged scaffolds in drug discovery. Their applications span from anticancer and antimicrobial agents to dyes and industrial materials.[2][3]

4-Methoxy-1,3-benzothiazole, with a methoxy group at the 4-position of the benzene ring, represents a specific analogue with unique electronic and steric properties that influence its reactivity and biological profile. The electron-donating nature of the methoxy group can modulate the electron density of the benzothiazole ring system, impacting its interaction with biological targets.

Discovery and Historical Context

Key historical synthetic methodologies that laid the groundwork for the preparation of substituted benzothiazoles include:

-

The Hugershoff Synthesis: This method involves the cyclization of N-arylthioamides in the presence of an oxidizing agent.

-

The Jacobson Synthesis: A well-established method for the preparation of substituted benzothiazoles, the Jacobson synthesis involves the oxidative cyclization of an arylthioamide at an unsubstituted ortho position using potassium ferricyanide in a basic medium.[4]

The synthesis of methoxy-substituted benzothiazoles likely emerged as an extension of these classical methods, driven by the need to explore the structure-activity relationships of this versatile scaffold. The introduction of the methoxy group allows for the fine-tuning of the molecule's lipophilicity and electronic properties, which is a common strategy in medicinal chemistry to optimize drug candidates.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 4-Methoxy-1,3-benzothiazole is essential for its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇NOS | |

| Molecular Weight | 165.21 g/mol | |

| CAS Number | 3048-46-2 | |

| Appearance | Likely a solid or oil | Inferred |

| Melting Point | Not explicitly reported; a related compound, 4-methoxy-7-methyl-1,3-benzothiazol-2-amine, has a melting point of 165-166 °C.[5] | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | Inferred |

Spectroscopic Characterization

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the proton on the thiazole ring, and the singlet for the methoxy group protons (typically around 3.9-4.0 ppm). The coupling patterns of the aromatic protons would confirm the 4-methoxy substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The carbon of the methoxy group is expected to resonate around 55-60 ppm. The chemical shifts of the aromatic carbons will be influenced by the methoxy substituent.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H aromatic stretching, C=N stretching of the thiazole ring, C-O stretching of the methoxy group, and C-S stretching. For example, 2-(4′-n-Decyloxyphenylazo)-6-methoxybenzothiazole shows a characteristic band for Ar-O-CH₃ at 1261 cm⁻¹.[6]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 165, confirming the molecular weight. Fragmentation patterns can provide further structural information.

Synthesis of 4-Methoxy-1,3-benzothiazole

Several synthetic strategies can be envisioned for the preparation of 4-Methoxy-1,3-benzothiazole, primarily based on established methods for benzothiazole synthesis.

Jacobson Synthesis and Related Oxidative Cyclizations

The Jacobson synthesis is a classical and versatile method for the formation of the benzothiazole ring system.[4]

Conceptual Workflow for Jacobson Synthesis:

Caption: Conceptual workflow for the synthesis of 4-Methoxy-1,3-benzothiazole via a Jacobson-type cyclization.

Detailed Protocol (Hypothetical):

-

Preparation of the Thioamide Precursor: The synthesis would commence with the preparation of the corresponding N-arylthioamide. This can be achieved by reacting 2-amino-3-methoxythiophenol with a suitable formylating agent, followed by thionation.

-

Oxidative Cyclization: The N-(2-mercapto-6-methoxyphenyl)thioformamide intermediate would then be subjected to oxidative cyclization. A common reagent for this transformation is potassium ferricyanide in an alkaline medium. The reaction proceeds via an intramolecular nucleophilic attack of the sulfur atom onto the activated aromatic ring.

An efficient, related method involves the ipso substitution of an aromatic methoxy group in ortho-methoxythiobenzamides, which could be a highly relevant and efficient route to 4-Methoxy-1,3-benzothiazole.[4][8]

Condensation of 2-Aminothiophenols

A widely employed and versatile method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenols with various carbonyl compounds, such as aldehydes, ketones, or carboxylic acids, often in the presence of an oxidizing agent or catalyst.[9]

General Reaction Scheme:

The reaction of 2-amino-3-methoxythiophenol with a suitable one-carbon electrophile, followed by cyclization and oxidation, would yield 4-Methoxy-1,3-benzothiazole.

Experimental Protocol Example (Adapted from general procedures):

A mixture of 2-amino-3-methoxythiophenol (1 mmol) and an appropriate formic acid equivalent (e.g., triethyl orthoformate, 1.2 mmol) could be heated in a suitable solvent, such as ethanol or dimethylformamide (DMF). The reaction may be facilitated by the addition of a catalytic amount of an acid or a Lewis acid. Alternatively, oxidative conditions, such as aeration or the use of a mild oxidant, can promote the cyclization.

Biological Activities and Potential Applications

The benzothiazole scaffold is a cornerstone in the development of new therapeutic agents. Methoxy-substituted benzothiazoles, in particular, have demonstrated a wide range of biological activities.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of benzothiazole derivatives.[2] The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways or the induction of apoptosis. While specific IC₅₀ values for 4-Methoxy-1,3-benzothiazole against various cancer cell lines are not extensively reported, related methoxy-substituted benzothiazoles have shown significant cytotoxic effects. For instance, certain substituted methoxybenzamide benzothiazole derivatives have exhibited potent in vitro anti-tumor potential with IC₅₀ values in the low micromolar range against a panel of human cancer cell lines.[2]

Potential Mechanisms of Action:

-

Enzyme Inhibition: Benzothiazoles can act as inhibitors of various kinases, topoisomerases, and other enzymes crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Benzothiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways.

-

DNA Intercalation: The planar structure of the benzothiazole ring system allows for intercalation into DNA, disrupting DNA replication and transcription.

Antimicrobial Activity

Benzothiazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[10] The presence of the methoxy group can influence the compound's ability to penetrate microbial cell walls and interact with intracellular targets.

Studies on related methoxy-substituted benzothiazoles have reported Minimum Inhibitory Concentration (MIC) values against various bacterial strains. For example, certain methoxy-substituted benzothiazole derivatives have shown potent antibacterial activity against Salmonella typhi.[10] Other studies have reported MIC values for benzothiazole derivatives against both Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable to standard antibiotics.[11]

Logical Relationship of Structure to Biological Activity:

Caption: The interplay between the structural features of 4-Methoxy-1,3-benzothiazole and its potential biological activities.

Future Directions and Conclusion

4-Methoxy-1,3-benzothiazole represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents and functional materials. Future research should focus on several key areas:

-

Optimization of Synthetic Routes: The development of efficient, scalable, and environmentally friendly synthetic protocols for 4-Methoxy-1,3-benzothiazole and its derivatives is crucial for facilitating further research.

-

Comprehensive Biological Evaluation: A systematic evaluation of the anticancer and antimicrobial activities of 4-Methoxy-1,3-benzothiazole against a wide range of cancer cell lines and microbial strains is warranted. This should include the determination of IC₅₀ and MIC values, as well as mechanistic studies to elucidate its mode of action.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological testing of a library of analogues with modifications to the methoxy group and other positions on the benzothiazole ring will provide valuable insights into the structure-activity relationships and guide the design of more potent and selective compounds.

-

Exploration in Materials Science: The unique photophysical properties of the benzothiazole core suggest that 4-Methoxy-1,3-benzothiazole could find applications in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.

References

-

Downer, N. K., & Jackson, Y. A. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry, 2(20), 3039–3043. [Link]

-

Downer, N. K., & Jackson, Y. A. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry, 2(20), 3039–3043. [Link]

-

ChemSynthesis. (n.d.). 4-methoxy-7-methyl-1,3-benzothiazol-2-amine. Retrieved from [Link]

- Gupta, A., et al. (2018). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. Journal of Global Pharma Technology, 10(7), 1-6.

-

Tratrat, C., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Antibiotics, 10(7), 843. [Link]

- Kaur, H., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Heterocyclic Chemistry, 57(1), 5-30.

-

Wikipedia. (2023). Benzothiazole. Retrieved from [Link]

- Prajapati, A. K., & Bonde, N. L. (2006). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences, 118(2), 203–210.

- Meroni, G., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Arkivoc, 2010(6), 53-60.

- Mohamed, M. S., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry, 56(5), 1437-1450.

- Abdel-Wahab, B. F., et al. (2022). Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety. Arkivoc, 2022(9), 1-15.

- El-Sayed, M. A., et al. (2023). Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents. Molecules, 28(23), 7792.

- Yilmaz, I., et al. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Current Issues in Molecular Biology, 45(10), 8031-8051.

- Al-Suwaidan, I. A., et al. (2013). Synthesis, anti-breast cancer activity, and molecular modeling of some benzothiazole and benzoxazole derivatives. Journal of the University of Chemical Technology and Metallurgy, 48(3), 235-244.

- Varela-Ramírez, A., et al. (2017). Helical Arrangement of 2-(4-hydroxy-3-methoxyphenyl)-Benzothiazole in Crystal Formation and Biological Evaluation on HeLa Cells. Crystals, 7(6), 171.

- Tratrat, C., et al. (2021).

- Abdel-Aziz, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Antibiotics, 11(12), 1799.

- Supplementary Information File. (n.d.). Journal of Pharmacy & Pharmaceutical Sciences.

- Ünver, Y., et al. (2012). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. International Journal of Molecular Sciences, 13(12), 16147–16163.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Kamal, A., et al. (2015). Benzothiazole: The molecule of diverse biological activities. European journal of medicinal chemistry, 97, 749-777.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.